molecular formula C8H8F2O B055315 2,3-Difluoroethoxybenzene CAS No. 121219-07-6

2,3-Difluoroethoxybenzene

Cat. No. B055315
Key on ui cas rn: 121219-07-6
M. Wt: 158.14 g/mol
InChI Key: AVOGLGBKOFOSBN-UHFFFAOYSA-N
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Patent
US09394329B2

Procedure details

To a solution of 2,3-difluorophenol 21a (2.04 g, 14.5 mmol) in acetone (50 mL) were added methyl iodide (1.62 mL, 9.98 mmol) and potassium carbonate (3.18 g, 23.06 mmol) in turn at room temperature. The mixture was warmed up to 70° C. and stirred for 3 hours, and then filtered. To the mixture was added ethyl acetate (40 mL). The resulting mixture was washed with water (40 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 23b as yellow oil (2.42g, 100%). This material was not further purified. The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ (ppm): 7.01-6.95 (m, 1H), 6.80-6.72 (m, 2H), 4.14 (q, 2H), 1.48 (t, 3H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].CI.C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19](C)=O>>[CH2:18]([O:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([F:8])[C:2]=1[F:1])[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)O
Name
Quantity
1.62 mL
Type
reactant
Smiles
CI
Name
Quantity
3.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the mixture was added ethyl acetate (40 mL)
WASH
Type
WASH
Details
The resulting mixture was washed with water (40 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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